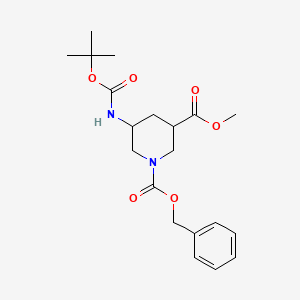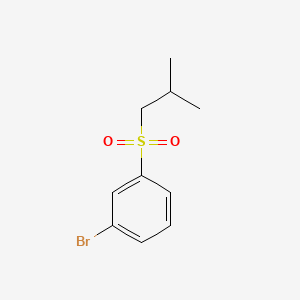
1-Bromo-3-(isobutanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(isobutanesulfonyl)benzene is a chemical compound with the molecular formula C10H13BrO2S . It has a molecular weight of 277.18 g/mol .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(isobutanesulfonyl)benzene is1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 . The compound has a complex structure with a benzene ring substituted with a bromine atom and an isobutanesulfonyl group . Physical And Chemical Properties Analysis
1-Bromo-3-(isobutanesulfonyl)benzene has a molecular weight of 277.18 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 266 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Summary of the Application
“1-Bromo-3-(isobutanesulfonyl)benzene” is used in the synthesis of an analogous series of small organic molecules derived from a well-known glass former, 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB) .
Methods of Application or Experimental Procedures
The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure . The bulk compounds were characterized using NMR spectroscopy and differential scanning calorimetry (DSC) .
Results or Outcomes
The synthesized molecules include α,α,β-TNB, 3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P), 9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A), 9,9’-(5-(naphthalen-2-yl)-1,3-phenylene)dianthracene (β-AA) and 3,3’,5,5’-tetra(naphthalen-1-yl)-1,1’-biphenyl (α,α,α,α-TNBP) . The design of molecules was based on increasing molecular weight with varied π–π interactions in one or more substituents . DSC measurements confirmed the general trend that increasing molecular weight leads to increasing melting point ™ and glass transition temperatures (Tg) .
Organic Chemistry: Synthesis of Polysubstituted Benzenes
Summary of the Application
“1-Bromo-3-(isobutanesulfonyl)benzene” can be used in the synthesis of polysubstituted benzenes . This process is particularly important in the synthesis of substituted aromatic rings, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .
Methods of Application or Experimental Procedures
The synthesis involves a series of reactions including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 . These reactions allow the introduction of various substituents to the benzene ring .
Results or Outcomes
The synthesis results in the formation of polysubstituted benzenes such as 4-bromo-2-nitrotoluene . The order in which reactions are carried out is often critical to the success of the overall scheme .
Propiedades
IUPAC Name |
1-bromo-3-(2-methylpropylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKNTBVTWSFYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742785 |
Source


|
| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(isobutanesulfonyl)benzene | |
CAS RN |
1355247-79-8 |
Source


|
| Record name | 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


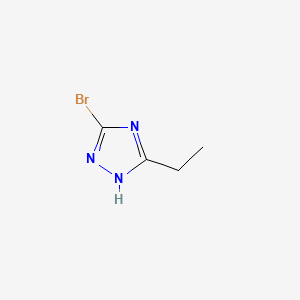
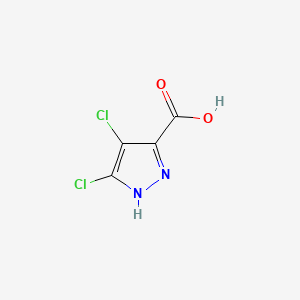
![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)
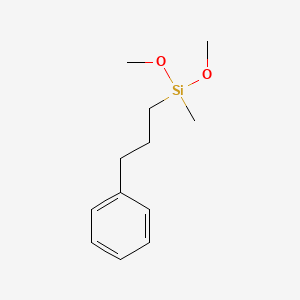

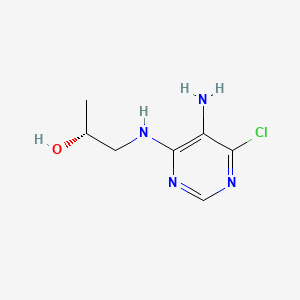
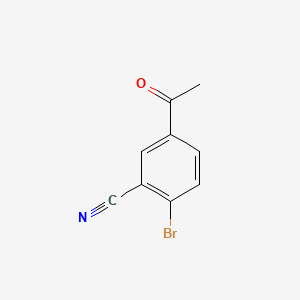

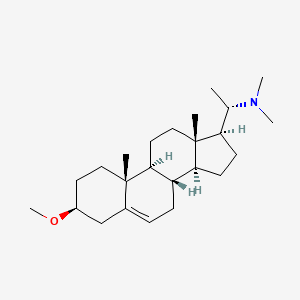
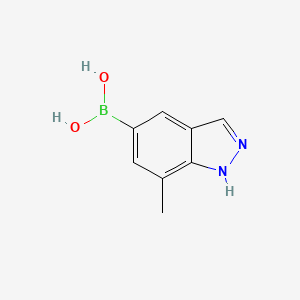
![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)
